Guanidinium sulphate chemical properties and structure
Guanidinium sulphate chemical properties and structure
An In-Depth Technical Guide to Guanidinium Sulphate: Properties, Structure, and Applications for Researchers
Authored by: A Senior Application Scientist
Introduction: Re-evaluating a Classic Chaotrope's Counterpart
To professionals in drug development and protein chemistry, the guanidinium cation (Gdm⁺) is synonymous with denaturation. Its chloride salt is a universally employed tool for unfolding proteins to study their structure and stability.[1][2][3] However, the properties of the cation are profoundly influenced by its counter-ion. This guide focuses on guanidinium sulphate, ((C(NH₂)₃)₂SO₄), a compound where the powerful denaturing capacity of the guanidinium cation is met by the strong protein-stabilizing effect of the sulphate dianion (SO₄²⁻).[1][4][5]
This dynamic interplay makes guanidinium sulphate a fascinating and nuanced tool. Far from being a simple denaturant, it serves as a control, a stabilizer, and a unique molecular probe to dissect the noncovalent forces governing protein architecture.[1][4] This whitepaper provides a comprehensive overview of its core chemical properties, structure, synthesis, and critical applications, with a focus on providing the field-proven insights necessary for its effective use in a research setting.
PART 1: Core Chemical and Structural Characteristics
Guanidinium sulphate is a white, crystalline solid that is highly soluble in water.[6][7] The compound consists of two planar, resonant guanidinium cations and one sulphate dianion. The positive charge of the guanidinium cation is delocalized across the central carbon and three nitrogen atoms, enabling the formation of multiple hydrogen bonds. This feature is fundamental to its interaction with both water and protein surfaces.
The crystal structure of guanidinium sulphate and its derivatives reveals a remarkable tendency to form extensive, three-dimensional networks of hydrogen bonds.[8] These interactions often direct the formation of noncentrosymmetric crystal structures, making them of interest in the field of nonlinear optics.[8][9][10]
Physicochemical Data Summary
The fundamental properties of guanidinium sulphate are summarized below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₁₂N₆O₄S or (C(NH₂)₃)₂SO₄ | [6][11] |
| Molecular Weight | 216.22 g/mol | [11][12] |
| Appearance | White to colorless crystalline solid | [7][12][13] |
| Solubility | Soluble in water | [6][7] |
| CAS Number | 1184-68-5 | [11][13] |
| IUPAC Name | bis(diaminomethylideneazanium);sulfate | [11] |
PART 2: Synthesis of Guanidinium Sulphate
The synthesis of guanidinium sulphate is straightforward, with the most common laboratory-scale method being a simple acid-base neutralization.
Protocol 1: Synthesis via Neutralization
This method is based on the direct reaction of a guanidine source with sulphuric acid.
Principle: The basic guanidine or guanidinium carbonate is neutralized by the strong acid, sulphuric acid, to form the corresponding salt and water (and carbon dioxide if carbonate is used). The reaction is driven to completion by the favorable thermodynamics of neutralization.
Methodology:
-
Preparation of Reactants: Prepare a concentrated aqueous solution of guanidine or guanidinium carbonate. In a separate, ice-cooled beaker, prepare a dilute solution of sulphuric acid (e.g., 2M).
-
Neutralization: Slowly add the sulphuric acid solution to the guanidine solution with constant stirring. The addition should be performed in an ice bath to manage the exothermic nature of the reaction.
-
pH Monitoring: Monitor the pH of the solution. Continue adding acid until the solution is completely neutralized (pH ~7.0).
-
Crystallization: Gently heat the resulting solution to evaporate excess water and concentrate the guanidinium sulphate.
-
Isolation: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Purification: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold deionized water to remove any soluble impurities, and dry under vacuum.
Source derived from Sciencemadness Wiki.[6]
Protocol 2: Synthesis from Urea and Sulfamic Acid
A less common but effective route involves the high-temperature reaction of urea with sulfamic acid or its salts.[6][14]
Principle: This process involves fusing the reactants at elevated temperatures, leading to a chemical transformation that produces guanidinium sulphate.[14]
Methodology:
-
Mixing Reactants: Combine urea and ammonium sulfamate in a molar ratio of approximately 1:3 in a reaction vessel suitable for high-temperature fusion.[6]
-
Fusion: Heat the mixture to a temperature range of 210-250°C.[14]
-
Reaction: Maintain the temperature to allow the fusion and reaction to proceed. The reaction produces guanidinium sulphate and ammonium sulphate as a secondary product.[6]
-
Isolation and Purification: After cooling, the solid mass is dissolved in water. The guanidinium sulphate can then be separated and purified through recrystallization.
PART 3: Applications in Research and Drug Development
While guanidinium salts are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, their most nuanced application is in the study of protein stability.[13][15][16][17]
The Dichotomy of the Guanidinium Ion: A Tale of Two Salts
The central theme of guanidinium sulphate's application in biochemistry is its contrast with guanidinium chloride (GdmCl).
-
Guanidinium Chloride (GdmCl): A powerful chaotropic agent and strong denaturant. The Gdm⁺ cation disrupts the hydrogen-bonding network of water and interacts favorably with the protein backbone and hydrophobic side chains, leading to protein unfolding.[1][2][3]
-
Guanidinium Sulphate ((Gdm)₂SO₄): Often described as "effectively neutral" or even a stabilizer of protein structure.[1][5] This is because the chaotropic, denaturing effect of the Gdm⁺ cation is counteracted by the kosmotropic, stabilizing effect of the SO₄²⁻ anion.[4] The sulphate ion is strongly hydrated and preferentially excluded from the protein surface, which thermodynamically favors a more compact, folded state.
This neutralizing effect is not merely a simple cancellation. Studies suggest that hetero-ion interactions between Gdm⁺ and SO₄²⁻ in solution can lead to ionic "clustering," which may differentially affect the ability of Gdm⁺ to interact with various parts of a peptide or protein.[1][5] This makes (Gdm)₂SO₄ an invaluable tool for investigating the specific mechanisms of protein denaturation.
Experimental Workflow: Comparative Protein Stability Analysis
The following workflow illustrates how guanidinium sulphate is used alongside its chloride counterpart to dissect protein stability.
Caption: Workflow for comparing the effects of GdmCl and (Gdm)₂SO₄ on protein conformation.
Protocol 3: Monitoring Protein Denaturation with Circular Dichroism
This protocol provides a method for comparing the effects of GdmCl and (Gdm)₂SO₄ on the secondary structure of a model protein.
Principle: Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of proteins. Alpha-helices, beta-sheets, and random coils each have distinct CD spectra. By monitoring the spectral changes (e.g., at 222 nm for α-helices) as a function of salt concentration, one can quantify the extent of unfolding.
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the protein of interest (e.g., Lysozyme) in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.0). Filter the solution through a 0.22 µm syringe filter.
-
Prepare high-concentration (e.g., 8M for GdmCl, 4M for (Gdm)₂SO₄) stock solutions of each salt in the same buffer. Ensure the pH is adjusted back to 7.0 after the salt has dissolved.
-
-
Sample Preparation:
-
Create a series of samples in cuvettes with a constant protein concentration (e.g., 0.1 mg/mL) and varying final concentrations of either GdmCl (e.g., 0 to 6 M) or (Gdm)₂SO₄ (e.g., 0 to 3 M).
-
Causality Check: Using equimolar concentrations of the guanidinium cation is critical for a direct comparison. Remember that (Gdm)₂SO₄ provides two Gdm⁺ ions per molecule.
-
Include a "protein only" sample (in buffer) as a negative control representing the fully folded state.
-
-
Equilibration:
-
Allow the prepared samples to equilibrate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours or overnight) to ensure any conformational changes have reached equilibrium.
-
-
CD Spectroscopy Measurement:
-
Self-Validation: Before measuring samples, record a baseline spectrum of the buffer alone and the buffer containing the highest concentration of each salt to ensure the salts themselves do not contribute a significant signal.
-
Set the CD spectropolarimeter to scan the far-UV region (e.g., 200-260 nm).
-
Measure the CD spectrum for each sample. Record the mean residue ellipticity, typically focusing on the signal at 222 nm as an indicator of α-helical content.
-
-
Data Analysis:
-
Plot the mean residue ellipticity at 222 nm against the molar concentration of the guanidinium cation.
-
The data for GdmCl is expected to show a sigmoidal transition from a folded state (high negative ellipticity) to an unfolded state (ellipticity near zero).
-
The data for (Gdm)₂SO₄ is expected to show little to no change, indicating the protein remains folded, thus validating the neutralizing/stabilizing effect of the sulphate counter-ion.[1][4]
-
PART 4: Safety and Handling
While extensive toxicological data for guanidinium sulphate is not available, it should be handled with care in a laboratory setting.[6][18][19]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, gloves, and a lab coat.[18]
-
Handling: Use in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[6][20]
-
Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[18]
-
Health Hazards: May cause skin, eye, and respiratory tract irritation. Accidental ingestion may be harmful.[18][20]
Conclusion
Guanidinium sulphate is more than just a chemical curiosity; it is a precision tool for the modern researcher. Its unique character arises from the opposition of its constituent ions: the chaotropic guanidinium cation and the kosmotropic sulphate anion. By understanding and leveraging this internal opposition, scientists can design more insightful experiments to probe the intricate forces that dictate protein folding, stability, and function. This guide serves as a foundational resource for professionals seeking to incorporate the nuanced capabilities of guanidinium sulphate into their research and development workflows.
References
- Guanidinium sulfate. Sciencemadness Wiki.
- The reversal by sulfate of the denaturant activity of guanidinium. PubMed.
- Guanidinium sulphate | C2H12N6O4S. PubChem, NIH.
- CAS 594-14-9: Guanidinium sulfate. CymitQuimica.
- Guanidinium sulfates as directors of noncentrosymmetric structures. RSC Publishing.
- Guanidinium sulfate | C2H12N6O4S. PubChem, NIH.
- The crystal structure of zinc guanidinium sulfate. IUCr Journals.
- Protein stabilization and destabilization by guanidinium salts. PubMed, NIH.
- The Reversal by Sulfate of the Denaturant Activity of Guanidinium. Journal of the American Chemical Society, ACS Publications.
- The Essential Role of Guanidinium Sulphate in Modern Chemical Synthesis. Unknown Source.
- Guanidine sulfate salt. Santa Cruz Biotechnology.
- Single crystals of guanidinium zinc sulfate, [C(NH2)3]2Zn(SO4)2 – growth, structure, vibrational spectroscopy and stimulated Raman scattering. ResearchGate.
- Growth and characterization of new semiorganic nonlinear optical zinc guanidinium sulfate single crystal. ResearchGate.
- Material Safety Data Sheet - Guanidine sulfate, 99%. Cole-Parmer.
- Preparation of guanidine sulfates. Google Patents.
- Applications of Guanidine in Pharmaceutical Field. JOCPR.
- Guanidinium sulfate SDS, 594-14-9 Safety Data Sheets. ECHEMI.
- Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry Letters, ACS Publications.
- guanidine sulfate, 1184-68-5. The Good Scents Company.
- Guanidine. Wikipedia.
- The Role of Guanidine Salts in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols. Benchchem.
Sources
- 1. The reversal by sulfate of the denaturant activity of guanidinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guanidine - Wikipedia [en.wikipedia.org]
- 4. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guanidinium sulfate - Sciencemadness Wiki [sciencemadness.org]
- 7. CAS 594-14-9: Guanidinium sulfate | CymitQuimica [cymitquimica.com]
- 8. Guanidinium sulfates as directors of noncentrosymmetric structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Guanidinium sulphate | C2H12N6O4S | CID 129653717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Guanidinium sulfate | C2H12N6O4S | CID 2735051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. US2464247A - Preparation of guanidine sulfates - Google Patents [patents.google.com]
- 15. jocpr.com [jocpr.com]
- 16. guanidine sulfate, 1184-68-5 [thegoodscentscompany.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. echemi.com [echemi.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
